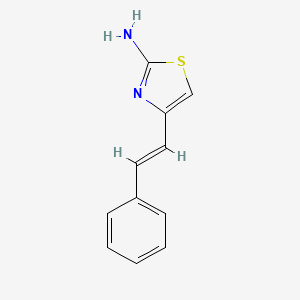

4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-phenylethenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2S/c12-11-13-10(8-14-11)7-6-9-4-2-1-3-5-9/h1-8H,(H2,12,13)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWBOEVZTKCPDJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Established Synthetic Pathways for Thiazole-2-amine Derivatives

The synthesis of the 2-aminothiazole (B372263) core is a well-established area of organic chemistry, with several reliable methods available. These pathways are often adapted for the specific synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Hantzsch Reaction and its Adaptations

The Hantzsch thiazole (B1198619) synthesis remains a cornerstone for the formation of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). For the synthesis of this compound, the key starting materials would be a 1-halo-4-phenyl-3-buten-2-one and thiourea.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can be varied, with different solvents and bases being employed to optimize the yield. For instance, reactions are often carried out in ethanol (B145695), and the presence of a base like sodium acetate (B1210297) can facilitate the reaction. Microwave-assisted Hantzsch reactions have also been shown to significantly reduce reaction times and improve yields. nanobioletters.com

Table 1: Examples of Hantzsch Reaction for Thiazole-2-amine Synthesis This table is representative of the general Hantzsch reaction and its adaptations.

| α-Haloketone | Thio-component | Solvent | Conditions | Yield (%) | Reference |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 1-(2,4-Difluorophenyl)thiourea | DMF | Reflux, 3-7 h | 65-95 | rasayanjournal.co.in |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-phenylthiourea | Methanol | Microwave, 90°C, 30 min | 95 | nanobioletters.com |

One-Pot Synthetic Strategies

To enhance efficiency and reduce waste, one-pot synthetic strategies have been developed for the synthesis of 2-aminothiazole derivatives. These methods often combine several reaction steps in a single reaction vessel without the isolation of intermediates.

One such approach involves the in situ generation of the α-haloketone from a starting ketone, followed by the addition of thiourea. For example, aromatic methyl ketones can be treated with copper(II) bromide to form the α-bromo ketone, which then reacts with thiourea in the same pot to yield the corresponding 4-aryl-2-aminothiazole. clockss.org Another innovative one-pot method for synthesizing 4-aryl-2-aminothiazoles starts from styrenes and thioureas, using tribromoisocyanuric acid as a promoter for the co-bromination and oxidation of the styrene (B11656) to a phenacyl bromide intermediate. nih.govnih.gov

Table 2: One-Pot Syntheses of 4-Aryl-2-aminothiazoles

| Starting Material 1 | Starting Material 2 | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Acetophenone (B1666503) | Thiourea | Copper(II) Bromide | Ethanol | Reflux | Good to excellent | clockss.org |

| Styrene | Thiourea | Tribromoisocyanuric acid | Acetonitrile/Water | 70°C, 2h | 48-70 | nih.govnih.gov |

Multi-Step Synthesis Approaches

Multi-step syntheses offer greater control over the introduction of specific functionalities and are often employed for the preparation of more complex derivatives. A typical multi-step sequence for a 4-(substituted)-1,3-thiazol-2-amine might involve the initial synthesis of a substituted thiourea, followed by its reaction with an appropriate α-haloketone.

For instance, a multi-step synthesis could begin with the reaction of an amine with an isothiocyanate to form a substituted thiourea. This thiourea is then reacted with an α-haloketone in a classical Hantzsch condensation. This approach allows for the introduction of diversity at the 2-amino position of the thiazole ring. nih.gov Furthermore, multi-step sequences can involve the modification of a pre-formed 2-aminothiazole core. For example, the amino group of a synthesized 2-aminothiazole can be acylated or alkylated in subsequent steps to generate a library of derivatives. nih.gov

Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound can be chemically modified at several positions to generate novel derivatives with potentially enhanced biological activities. The primary sites for modification are the thiazole ring and the phenylethenyl moiety.

Structural Modifications at the Thiazole Ring

Modifications at the thiazole ring can involve the introduction of substituents at the C5 position or on the 2-amino group.

Substitution at the C5 position: The C5 position of the thiazole ring can be functionalized through various reactions. For example, Vilsmeier-Haack type reactions can introduce a formyl group, which can then be used as a handle for further transformations. Halogenation at the C5 position, followed by cross-coupling reactions such as the Suzuki or Sonogashira coupling, allows for the introduction of a wide range of aryl or alkynyl substituents.

Derivatization of the 2-amino group: The primary amino group at the C2 position is a versatile site for modification. It can readily undergo acylation with acid chlorides or anhydrides to form amides. nih.gov Alkylation with various alkyl halides can introduce different alkyl groups. Furthermore, the amino group can be converted into a Schiff base by reaction with aldehydes, which can then be reduced to secondary amines. nih.gov These modifications can significantly impact the electronic and steric properties of the molecule.

Table 3: Examples of Thiazole Ring Modifications

| Starting Thiazole | Reagent | Modification Type | Position | Reference |

| 4-Aryl-1,3-thiazol-2-amine | Acid Chloride | Acylation | 2-Amino group | nih.gov |

| 4-Aryl-1,3-thiazol-2-amine | Aldehyde | Schiff base formation | 2-Amino group | nih.gov |

Modifications of the Phenylethenyl Moiety

The phenylethenyl (styryl) group offers another avenue for structural diversification. Modifications can be made to the phenyl ring or the ethenyl linker.

Substitution on the phenyl ring: The aromatic ring of the styryl group can be substituted with a variety of functional groups. This is typically achieved by starting with a substituted cinnamaldehyde (B126680) or a substituted acetophenone in the initial thiazole synthesis. Electron-donating groups (e.g., methoxy (B1213986), alkyl) and electron-withdrawing groups (e.g., nitro, halo) can be introduced to modulate the electronic properties of the entire molecule. These substitutions can influence the compound's pharmacokinetic and pharmacodynamic properties.

Modification of the ethenyl linker: While less common, modifications to the double bond of the styryl moiety are also possible. For instance, the double bond could potentially be reduced to a single bond, converting the phenylethenyl group to a phenylethyl group. This would alter the planarity and conformational flexibility of the molecule.

The synthesis of these diverse analogues allows for a systematic exploration of the structure-activity relationship, which is essential for the development of new and effective therapeutic agents based on the this compound scaffold.

Derivatization at the Amine Functionality

The exocyclic amino group at the C2 position of the thiazole ring in this compound serves as a versatile handle for structural modifications, allowing for the synthesis of a diverse array of derivatives. Common derivatization strategies include acylation, sulfonylation, and alkylation, which can significantly modulate the compound's physicochemical and biological properties.

Acylation of the 2-amino group is a frequently employed transformation to introduce a variety of substituents. This is typically achieved by reacting the parent amine with acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, the reaction of 4,5-substituted-2-aminothiazoles with acyl chlorides leads to the corresponding N-acylthiazole derivatives. nih.gov This approach can be used to introduce both aliphatic and aromatic acyl groups.

Sulfonylation of the amine functionality introduces a sulfonamide linkage, a common pharmacophore in many clinically used drugs. The reaction is generally carried out by treating the 2-aminothiazole with a sulfonyl chloride in the presence of a suitable base. This method has been used to synthesize a range of N-(thiazol-2-yl)benzenesulfonamides. nih.gov

Alkylation of the 2-amino group can be more challenging due to the potential for reaction at the endocyclic nitrogen atom. However, under controlled conditions, selective N-alkylation of the exocyclic amine can be achieved. For example, N-alkylation of sulfonated 2-aminothiazoles has been reported using alkyl halides in the presence of a base like calcium hydride in a polar aprotic solvent such as DMF. nih.gov

The following table summarizes various derivatization reactions at the amine functionality of 2-aminothiazole derivatives.

Interactive Data Table: Derivatization of the 2-Amino Group of Thiazole Derivatives

| Derivative Type | Reagents | Base | Solvent | General Product Structure |

| N-Acyl | Acid Chloride/Anhydride | Pyridine or Triethylamine | Dichloromethane or THF | N-Acyl-2-aminothiazole |

| N-Sulfonyl | Sulfonyl Chloride | Sodium Acetate | Water | N-Sulfonyl-2-aminothiazole |

| N-Alkyl | Alkyl Halide | Calcium Hydride | DMF | N-Alkyl-2-aminothiazole |

Advanced Synthetic Techniques and Catalysis

In recent years, there has been a significant push towards the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of thiazole derivatives. These advanced techniques often employ novel catalytic systems and adhere to the principles of green chemistry.

Catalytic Methods in Thiazole Synthesis

Several catalytic systems have been developed to improve the efficiency and environmental footprint of thiazole synthesis.

Trichloroisocyanuric Acid (TCCA): TCCA has emerged as a versatile reagent in organic synthesis. It can be used as a green source of halogen for the in-situ generation of α-haloketones from ketones, which then react with thiourea to form 2-aminothiazoles in a one-pot reaction. nih.gov This method avoids the handling of lachrymatory and toxic α-haloketones. Furthermore, tribromoisocyanuric acid (TBCA) has been utilized to promote the conversion of styrenes into 4-aryl-2-aminothiazoles in a one-pot process that involves co-bromination and oxidation of the styrene to a phenacyl bromide, followed by reaction with thiourea. lookchem.combohrium.comresearchgate.net

Polyphosphate Ester (PPE): Polyphosphate ester has been investigated as a catalyst for the one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives from thiosemicarbazide (B42300) and carboxylic acids. mdpi.com This method proceeds through cyclodehydration under milder conditions and avoids the use of harsh and toxic reagents like phosphorus oxychloride. mdpi.com While this specific example is for a thiadiazole, the principle of using PPE as a cyclodehydration agent could potentially be adapted for thiazole synthesis.

The table below highlights some of the catalytic methods used in the synthesis of 2-aminothiazoles.

Interactive Data Table: Catalytic Methods in 2-Aminothiazole Synthesis

| Catalyst/Reagent | Substrates | Key Features |

| Trichloroisocyanuric Acid (TCCA) | Ketones, Thiourea | One-pot synthesis, avoids isolation of α-haloketones. nih.gov |

| Tribromoisocyanuric Acid (TBCA) | Styrenes, Thioureas | One-pot conversion of styrenes to 4-aryl-2-aminothiazoles. lookchem.combohrium.comresearchgate.net |

| Polyphosphate Ester (PPE) | Thiosemicarbazide, Carboxylic Acids | Milder conditions for cyclodehydration. mdpi.com |

Green Chemistry Approaches in Thiazole Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. Several green approaches have been applied to the synthesis of thiazoles.

Visible-Light-Promoted Synthesis: A novel and efficient method for the synthesis of functionalized 2-aminothiazoles from active methylene (B1212753) ketones and thioureas has been developed using visible light and a photocatalyst like Eosin Y. thieme-connect.com This reaction proceeds at room temperature under mild conditions, representing a green and sustainable approach. thieme-connect.com

Use of Recyclable Catalysts: Solid-supported catalysts offer advantages in terms of ease of separation and reusability. For example, silica-supported tungstosilicic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives.

Solvent-Free and Microwave-Assisted Synthesis: Conducting reactions in the absence of solvents or using alternative energy sources like microwaves can significantly reduce the environmental impact. Microwave-assisted synthesis has been shown to accelerate the synthesis of various heterocyclic compounds, including thiazoles, often leading to higher yields in shorter reaction times.

The following table provides an overview of some green chemistry approaches applied to thiazole synthesis.

Interactive Data Table: Green Chemistry Approaches in Thiazole Synthesis

| Approach | Key Features | Example |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, use of a renewable energy source. | Eosin Y catalyzed synthesis of 2-aminothiazoles. thieme-connect.com |

| Recyclable Catalysts | Ease of catalyst separation and reuse, reducing waste. | Silica-supported tungstosilicic acid in Hantzsch synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, often higher yields, and less energy consumption. | Microwave-assisted synthesis of various thiazole derivatives. |

Advanced Spectroscopic and Structural Characterization of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Vibrational Spectroscopy (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For 4-(2-phenylethenyl)-1,3-thiazol-2-amine, the FT-IR spectrum reveals characteristic absorption bands that confirm its structural features. Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities. mdpi.comsemanticscholar.org

Key vibrational frequencies are associated with the stretching and bending of specific bonds. The amino (-NH2) group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected to appear around 1600-1650 cm⁻¹. Aromatic C-H stretching from the phenyl group is generally observed above 3000 cm⁻¹, while the C=C stretching of the phenyl ring and the ethenyl bridge will produce signals in the 1450-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiazole ring, is typically found in the fingerprint region, often between 600-800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretching | Amino (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretching | Phenyl Ring | > 3000 |

| C=N Stretching | Thiazole Ring | 1600 - 1650 |

| C=C Stretching | Phenyl Ring & Ethenyl | 1450 - 1600 |

| C-S Stretching | Thiazole Ring | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the chemical environment of each proton in the molecule. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, would display distinct signals for the aromatic, vinylic, thiazole, and amine protons. rsc.org

The protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The chemical shifts and splitting patterns of these protons can provide information about the substitution pattern on the phenyl ring. The two vinylic protons of the ethenyl bridge will appear as doublets, with their coupling constant indicating the stereochemistry (cis or trans) of the double bond. The proton on the C5 position of the thiazole ring will likely appear as a singlet in the aromatic region. The two protons of the primary amine group (-NH2) will typically give rise to a broad singlet, the chemical shift of which can be influenced by solvent and concentration. pdx.eduucl.ac.uk

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons | 7.0 - 8.0 | Multiplet |

| Vinylic Protons | 6.5 - 7.5 | Doublets |

| Thiazole H-5 | ~7.0 | Singlet |

| Amino (-NH₂) Protons | Variable (broad) | Singlet |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a signal for each unique carbon atom in the molecule, offering a map of the carbon skeleton. udel.edu The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. libretexts.org

In the ¹³C NMR spectrum of this compound, the carbon of the C=S group in the thiazole ring is expected to resonate at a significantly downfield chemical shift, often above 160 ppm. asianpubs.org The carbons of the phenyl ring and the ethenyl bridge will appear in the aromatic/alkenic region, typically between δ 110 and 150 ppm. wisc.edu The C2 and C4 carbons of the thiazole ring will also have distinct chemical shifts in this region. The specific chemical shifts can be influenced by the substituents on the phenyl ring.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Thiazole C-2 (C=N) | ~168 |

| Thiazole C-4 | ~150 |

| Phenyl & Ethenyl Carbons | 110 - 140 |

| Thiazole C-5 | ~102 |

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) are used to identify proton-proton couplings, revealing which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These experiments are crucial for confirming the complete and correct assignment of all NMR signals.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for this molecule might include cleavage of the bond between the thiazole ring and the styryl group, as well as fragmentation of the thiazole ring itself. The identities of metabolites can be established by chemical ionization, high resolution, and metastable measurements. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

Crystal Structure Determination

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise information on the spatial arrangement of atoms within the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). The data would also reveal bond lengths, bond angles, and torsion angles, confirming the molecular geometry and the planarity of the thiazole and phenyl rings, as well as the conformation of the ethenyl linker. For similar thiazole derivatives, crystallographic studies have confirmed planar thiazole rings and have detailed the relative orientations of substituent groups.

Table 1: Anticipated Crystallographic Data for this compound

| Parameter | Expected Data Type |

|---|---|

| Chemical formula | C₁₁H₁₀N₂S |

| Formula weight | 202.28 |

| Crystal system | e.g., Monoclinic, Orthorhombic |

| Space group | e.g., P2₁/c, Pbca |

| a (Å) | Numerical Value |

| b (Å) | Numerical Value |

| c (Å) | Numerical Value |

| α (°) | Numerical Value |

| β (°) | Numerical Value |

| γ (°) | Numerical Value |

| Volume (ų) | Numerical Value |

| Z | Integer (number of molecules per unit cell) |

Analysis of Intermolecular Interactions

The crystal packing of this compound would be stabilized by a network of non-covalent interactions. The primary amine group is a strong hydrogen bond donor, and the nitrogen atoms of the thiazole ring are potential acceptors. Therefore, N-H···N hydrogen bonds are expected to be a dominant feature, likely forming dimers or extended chains that define the supramolecular architecture.

Furthermore, the presence of two aromatic rings (phenyl and thiazole) suggests the likelihood of π-π stacking interactions. The analysis would quantify the centroid-to-centroid distances and slippage angles between adjacent rings to characterize these interactions. Other weaker interactions, such as C-H···π and potential C-H···S contacts, would also be analyzed to provide a complete picture of the forces governing the crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. For this compound, this analysis would likely highlight the N-H···N hydrogen bonds as distinct red spots on the dnorm map.

Table 2: Anticipated Hirshfeld Surface Analysis Contact Percentages for this compound

| Contact Type | Predicted Contribution (%) |

|---|---|

| H···H | ~40-50 |

| C···H/H···C | ~20-30 |

| N···H/H···N | ~10-15 |

| S···H/H···S | ~5-10 |

| C···C | ~1-5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would reveal electronic transitions within the molecule. The extended π-conjugation across the styryl-thiazole system is expected to result in strong absorption bands in the UV or near-visible region. The spectrum would likely exhibit characteristic peaks corresponding to π-π* transitions associated with the aromatic rings and the conjugated ethenyl bridge. The position of the maximum absorption wavelength (λmax) would be a key piece of data. Studies on similar styryl-heterocycle systems show absorption maxima often in the range of 300-400 nm.

Fluorescence Spectroscopy for Optical Properties

Given its conjugated structure, this compound is expected to be fluorescent. Fluorescence spectroscopy would be used to determine its emission spectrum, quantum yield (ΦF), and Stokes shift (the difference in wavelength between the absorption and emission maxima). The emission wavelength is typically longer than the absorption wavelength. The quantum yield would provide a measure of the efficiency of the fluorescence process. The styryl moiety is a well-known component of fluorescent dyes, and its incorporation into the 2-aminothiazole (B372263) scaffold is likely to confer significant emissive properties. The influence of solvent polarity on the fluorescence emission (solvatochromism) would also be a valuable parameter to investigate, providing insights into the nature of the excited state.

Computational Chemistry and Molecular Modeling Studies of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular reactivity, kinetic stability, and optical properties. nih.govnih.gov

For thiazole (B1198619) derivatives, the HOMO is typically distributed over the electron-rich regions, including the sulfur and nitrogen atoms and the aromatic rings, while the LUMO is often delocalized across the C=C and C=N bonds. mgesjournals.com A small HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

In studies of related 2-aminothiazole (B372263) derivatives, DFT calculations (often using the B3LYP functional with basis sets like 6-31G or 6-311++G) have been employed to determine these values. mgesjournals.comrdd.edu.iqresearchgate.net For instance, a computational study on 2-amino-4-(4-chlorophenyl) thiazole derivatives calculated HOMO-LUMO energy gaps that correlate with their chemical reactivity. rdd.edu.iquobaghdad.edu.iq The phenylethenyl group in 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is expected to extend the π-conjugated system, which would likely decrease the HOMO-LUMO gap compared to simpler 4-phenylthiazoles, suggesting enhanced reactivity.

Table 1: Representative Frontier Orbital Energies for Analogous Thiazole Compounds

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| 2-Amino-4-(4-chlorophenyl)thiazole | -8.052 | -1.137 | 6.915 | DFT | rdd.edu.iq |

| Substituted 2-aminothiazoles | -5.51 | 0.34 | -5.85 | DFT | rdd.edu.iq |

| Pyrazolyl–thiazole derivatives | Varied | Varied | ~4.5 - 5.0 | DFT/B3LYP | nih.gov |

| 2-aminothiazole derivatives | Varied | Varied | ~4.6 | DFT/B3LYP | researchgate.net |

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For a molecule like this compound, this involves determining the preferred rotational angles (dihedrals) between the phenyl ring, the ethenyl linker, and the thiazole core.

Studies on similar structures, such as 2-amino-4-methylthiazole, have used DFT calculations to identify the most stable tautomeric and conformational forms. mdpi.comsemanticscholar.org It was found that the amino form is generally more stable than the imino tautomer, and the planarity of the ring systems is crucial for stability. mdpi.comsemanticscholar.org For the title compound, the planarity of the styryl and thiazole moieties would be a key factor, as a planar conformation maximizes π-orbital overlap, enhancing electronic conjugation and stability. The orientation of the exocyclic amino group is also critical. Computational methods like the steepest descent method combined with molecular mechanics force fields (MMFF94) are often used to find the ideal conformer with the global minimum energy before further quantum chemical calculations. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to characterize chemical bonding. By locating bond critical points (BCPs), QTAIM can describe the nature of atomic interactions, distinguishing between covalent bonds, ionic bonds, and weaker interactions like hydrogen bonds or van der Waals forces. While specific QTAIM studies on this compound are not available, this analysis is frequently applied to heterocyclic systems to understand intramolecular and intermolecular interactions that govern molecular stability and crystal packing.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions.

Docking simulations provide detailed insights into how a ligand fits into a protein's active site. The analysis focuses on identifying key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions.

For the 2-aminothiazole scaffold, the amino group and the thiazole nitrogen are common hydrogen bond donors and acceptors, respectively. The phenyl ring of the phenylethenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in a binding pocket. For example, docking studies of various thiazole derivatives into the active sites of Cyclooxygenase (COX) enzymes revealed crucial hydrogen bonds with residues like Arg120, Tyr355, and Ser530, as well as hydrophobic interactions that contribute to binding affinity and selectivity. nih.govsciepub.com Similarly, in studies targeting Beta Tubulin, 2-aminothiazole derivatives were shown to occupy the colchicine-binding site, forming key interactions that disrupt microtubule formation. nih.gov

Molecular docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol, where a more negative value indicates stronger binding. The following sections discuss the predicted interactions of 2-aminothiazole derivatives with several important biological targets, providing a framework for understanding the potential activity of this compound.

RAS p21, Factor VIIa : No specific docking studies of this compound or close analogues against these targets were identified in the reviewed literature.

E. coli MurB : The MurB enzyme is a target for antibacterial agents. Docking studies on thiazolidinone derivatives, which share structural similarities with thiazoles, have indicated that these compounds can bind to the E. coli MurB active site, suggesting a potential mechanism for their antibacterial activity. mdpi.comnih.gov

14α-lanosterol demethylase (CYP51) : This enzyme is a key target for antifungal drugs. Docking analyses have shown that thiazole-based compounds can effectively bind to the active site of Candida albicans CYP51. mdpi.com The interactions often involve coordination with the heme iron atom and hydrophobic contacts within the binding pocket, elucidating their antifungal mechanism. researchgate.netuel.br

Estrogen Receptor-α (ER-α) : ER-α is a critical target in the treatment of breast cancer. Docking studies of various heterocyclic compounds, including chalcones and thiadiazoles, into the ER-α ligand-binding domain show that key interactions with residues like Glu353, Arg394, and Leu387 are essential for binding. nih.govresearchgate.netjocms.orgmdpi.com The planar, hydrophobic nature of the styryl group in this compound makes it a plausible candidate for fitting into the hydrophobic pocket of ER-α.

COX-1, COX-2, and 5-LOX : These enzymes are targets for anti-inflammatory drugs. Numerous molecular docking studies have been performed on thiazole derivatives against COX-1 and COX-2. nih.govsciepub.comnih.govrsc.orgmdpi.comresearchgate.net These studies show that thiazoles can bind effectively in the active site, with selectivity for COX-2 often attributed to the ability of bulkier substituents to fit into the larger secondary pocket of the COX-2 enzyme. nih.gov Docking simulations have also explored the binding of thiazole derivatives to the 5-LOX active site, identifying key interactions that explain their inhibitory activity. researchgate.net

S-methyl-5-thioadenosine phosphorylase (MTAP) : This enzyme is a potential target for antileishmanial agents. Docking studies have proposed MTAP as a target for 4-phenyl-1,3-thiazol-2-amines, suggesting these compounds could be developed as new treatments for leishmaniasis. researchgate.net

Beta Tubulin : Tubulin is a well-established target for anticancer drugs. The 2-aminothiazole scaffold is found in compounds designed as tubulin polymerization inhibitors. nih.gov Docking studies have confirmed that these derivatives can bind to the colchicine (B1669291) site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govchimicatechnoacta.ruacs.orgresearchgate.net The binding energies for some 2-amino-4-phenylthiazole (B127512) derivatives were found to be in the range of -13.88 to -14.50 kcal/mol, indicating strong binding potential. nih.gov

Table 2: Predicted Binding Affinities of Analogous Thiazole Derivatives to Various Biological Targets

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives | Aurora Kinase (for Breast Cancer) | -9.67 | - | nih.gov |

| 2-Aminothiazole Derivatives | Lipase B (for Tuberculosis) | -8.5 | ARG480, GLY405 | jocpr.com |

| 2-Aminothiazole Derivatives | Oxidoreductase (Antioxidant) | -6.64 | Ala40A, Gly43A, Lys47B | asianpubs.org |

| Thiazole Carboxamides | COX-2 | - | Arg120, Tyr355, Ser530 | nih.gov |

| 4-Phenyl-1,3-thiazol-2-amines | S-methyl-5-thioadenosine phosphorylase | - | - | researchgate.net |

| 2,4-Disubstituted Thiazoles | Beta Tubulin | -13.88 to -14.50 | - | nih.gov |

| Imeglimin Derivatives | Estrogen Receptor-α (ER-α) | -6.4 to -7.0 | - | nih.gov |

Computational chemistry and molecular modeling provide invaluable tools for understanding the intrinsic properties of this compound. While direct computational data for this specific molecule is sparse, analysis of closely related 2-aminothiazole derivatives offers significant predictive insights. DFT calculations suggest that the extended conjugation of the styryl group likely results in a reactive electronic structure with a relatively small HOMO-LUMO gap. Molecular docking simulations against a range of biological targets—including those relevant to cancer (Beta Tubulin, ER-α), inflammation (COX/LOX), and infectious diseases (MurB, CYP51)—indicate that the 2-aminothiazole scaffold is a highly effective pharmacophore. The combination of hydrogen bonding capabilities, hydrophobicity, and structural planarity allows these molecules to form stable and specific interactions within protein active sites. These computational findings underscore the potential of this compound and its derivatives as candidates for further investigation in drug discovery and materials science.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for a compound's activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

In a typical QSAR study of this compound and its analogs, a series of derivatives would be synthesized and their biological activity against a specific target would be determined. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). researchgate.net

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to develop a QSAR model that correlates a subset of these descriptors with the observed biological activity. nih.gov A robust QSAR model is characterized by high statistical significance, predictive ability, and internal and external validation.

For a hypothetical series of this compound derivatives, a QSAR study might reveal that descriptors such as the logarithm of the octanol-water partition coefficient (logP), molecular weight, and specific electronic properties of substituents on the phenyl ring are crucial for their biological activity.

Table 1: Hypothetical QSAR Data for this compound Derivatives

| Compound | logP | Molecular Weight | Electronic Parameter (Hammett's σ) | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | 3.2 | 216.3 | 0.00 | 5.8 | 5.5 |

| 2 | 3.5 | 231.3 | -0.17 | 4.2 | 4.5 |

| 3 | 3.9 | 250.7 | 0.23 | 7.1 | 6.8 |

| 4 | 2.8 | 202.3 | -0.27 | 3.5 | 3.8 |

| 5 | 4.1 | 260.7 | 0.78 | 9.2 | 8.9 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The pharmacokinetic properties of a drug candidate, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success in clinical trials. In silico ADME prediction models are valuable tools for the early assessment of these properties, helping to identify potential liabilities and guide the optimization of lead compounds. rjeid.comnih.gov

For this compound, various computational models can be used to predict its ADME profile. These models are typically based on a compound's structural features and physicochemical properties.

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability are predicted. Lipinski's rule of five is a commonly used guideline to assess the druglikeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Distribution: The extent to which a compound distributes into various tissues is estimated by predicting parameters like plasma protein binding and blood-brain barrier penetration.

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a key consideration. In silico models can predict which CYP isoforms are likely to metabolize the compound and identify potential sites of metabolism on the molecule.

Excretion: The route and rate of elimination of the compound and its metabolites from the body are predicted.

Table 2: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Acceptable Range |

| Human Intestinal Absorption | High | > 80% |

| Caco-2 Permeability (nm/s) | > 20 | > 4 |

| Plasma Protein Binding (%) | < 90 | < 95% |

| Blood-Brain Barrier Penetration | Moderate | - |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

| Oral Bioavailability (%) | > 50 | > 30% |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into the conformational changes, intermolecular interactions, and binding stability of a ligand-protein complex. nih.govnih.gov

In the context of this compound, an MD simulation could be performed to investigate its interaction with a specific biological target, such as an enzyme or a receptor. The simulation would typically start with the docked pose of the compound in the binding site of the protein. The system is then solvated in a box of water molecules and ions to mimic physiological conditions.

During the simulation, the trajectories of all atoms are recorded, allowing for the analysis of various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand in the binding pocket.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To determine the key hydrogen bonding interactions between the ligand and the protein.

Binding Free Energy Calculations: To estimate the binding affinity of the ligand for the protein.

The insights gained from MD simulations can help to rationalize the mechanism of action of this compound and guide the design of analogs with improved binding affinity and selectivity. nih.gov

Table 3: Illustrative Results from a Molecular Dynamics Simulation of this compound with a Hypothetical Protein Target

| Simulation Parameter | Result | Interpretation |

| Average Ligand RMSD (Å) | 1.5 | The ligand remains stably bound in the active site. |

| Key Hydrogen Bonds | Maintained with residues ASP128 and GLU210 | These residues are critical for binding. |

| Binding Free Energy (kcal/mol) | -8.5 | Indicates a favorable binding affinity. |

| Dominant Intermolecular Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions | A combination of forces contributes to binding. |

Pharmacological and Biological Investigations of 4 2 Phenylethenyl 1,3 Thiazol 2 Amine and Its Analogues

Antimicrobial Activity Studies

The antimicrobial potential of thiazole (B1198619) derivatives, including those structurally related to 4-(2-phenylethenyl)-1,3-thiazol-2-amine, has been extensively evaluated. The unique chemical architecture of the thiazole ring, often featuring a toxophoric S-C=N unit, contributes to its biological activity. sapub.org The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration of microbial cell membranes. mdpi.com

The in vitro antibacterial activity of various analogues of this compound has been demonstrated against a spectrum of bacterial species. The efficacy of these compounds is often influenced by the nature and position of substituents on the thiazole ring and the phenyl group.

Several studies have highlighted the potent activity of thiazole derivatives against Gram-positive bacteria. For instance, a series of (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazoles, which are analogues, exhibited significant antibacterial activity against Staphylococcus aureus. minia.edu.egresearchgate.net Certain compounds in this series demonstrated activity superior to the standard antibiotic ciprofloxacin, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.4 mg/mL. minia.edu.egresearchgate.net The presence of a bromo or phenyl group as a para-disubstituted aryl moiety on the thiazole ring was associated with promising activity against S. aureus. minia.edu.eg Another study reported that fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine showed good inhibitory effects against S. aureus and Bacillus subtilis, with MIC values of 20–28 μg/mL. nih.gov

Table 1: In vitro Antibacterial Activity of Selected Thiazole Analogues against Gram-Positive Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazole derivatives | Staphylococcus aureus | 50 - 400 | minia.edu.egresearchgate.net |

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Staphylococcus aureus | 20 - 28 | nih.gov |

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine | Bacillus subtilis | 20 - 28 | nih.gov |

The efficacy of thiazole derivatives extends to Gram-negative bacteria, although the structure-activity relationships may differ. For example, some (E)-4-Aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazole derivatives showed significant activity against Escherichia coli. minia.edu.eg In one study, a derivative of 2-phenyl-1,3-thiazole exhibited a MIC of 125–150 μg/mL against E. coli. nih.gov Furthermore, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising in vitro antibacterial activity against E. coli, with one compound reporting a MIC of 16.1 µM. jchemrev.com

Table 2: In vitro Antibacterial Activity of Selected Thiazole Analogues against Gram-Negative Bacteria

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| 2-Phenyl-1,3-thiazole derivative | Escherichia coli | 125 - 150 | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivative | Escherichia coli | 16.1 µM | jchemrev.com |

A critical area of investigation is the activity of these compounds against multi-drug resistant (MDR) bacteria. Research has shown that some thiazole derivatives are effective against such challenging strains. For instance, a 2-phenyl-1,3-thiazole derivative with a 4-hydroxyphenyl group at the 2-position of the thiazole moiety demonstrated enhanced antibacterial activity against methicillin-resistant S. aureus (MRSA) and E. coli. nih.gov In another study, certain newly synthesized thiazole derivatives showed higher potential than the reference drug ampicillin (B1664943) when tested against resistant strains of P. aeruginosa, E. coli, and MRSA. mdpi.com

In addition to their antibacterial properties, this compound and its analogues have been investigated for their antifungal potential. The emergence of fungal resistance to existing treatments underscores the importance of developing new antifungal agents.

Studies have shown that certain thiazole derivatives possess significant in vitro activity against various fungal pathogens. For example, a 2-phenyl-1,3-thiazole derivative showed notable antifungal activity against Aspergillus niger with a MIC of 125–150 μg/mL. nih.gov Another analogue, (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), demonstrated high-efficiency, broad-spectrum antifungal activity, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/mL. frontiersin.org This compound was also found to inhibit the formation of Candida albicans biofilms, a key virulence factor. frontiersin.org Furthermore, some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have shown promising inhibitory activity against C. albicans, with MIC values as low as 3.9 μg/mL, which is more potent than the reference drug fluconazole (B54011) (15.62 μg/mL). nih.gov

Table 3: In vitro Antifungal Activity of Selected Thiazole Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| 2-Phenyl-1,3-thiazole derivative | Aspergillus niger | 125 - 150 | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic Fungi | 0.0625 - 4 | frontiersin.org |

| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Candida albicans | 3.9 | nih.gov |

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For thiazole derivatives, several potential mechanisms have been proposed. One study on the antifungal agent (4-phenyl-1,3-thiazol-2-yl) hydrazine revealed that its activity is linked to the induction of oxidative stress. frontiersin.org Treatment with this compound led to an increase in reactive oxygen species (ROS) in C. albicans, resulting in significant DNA damage and cellular death. frontiersin.org The addition of ROS scavengers was found to reduce the antifungal activity of the compound. frontiersin.org

Another potential target for thiazole-based antimicrobials is DNA gyrase, an essential enzyme for bacterial DNA replication. jchemrev.com Molecular docking studies have suggested that certain thiazole derivatives could act as inhibitors of the GyrB subunit of DNA gyrase. jchemrev.com This inhibition would disrupt DNA synthesis and lead to bacterial cell death. The ability of some thiazole derivatives to simultaneously inhibit two intracellular targets, such as DNA gyrase and topoisomerase IV, may also contribute to a lower frequency of resistance development. nih.gov

Mechanistic Insights into Antimicrobial Action

Anticancer Activity Studies

The thiazole moiety is a key pharmacophore in the design of anticancer agents, appearing in approved drugs like the tyrosine kinase inhibitor dasatinib. nih.gov Analogues of this compound have been extensively evaluated for their potential to combat various forms of cancer.

A significant body of research has demonstrated the cytotoxic effects of 2-aminothiazole (B372263) derivatives against a panel of human cancer cell lines. These compounds have shown a range of potencies, often in the micromolar to nanomolar range.

For example, a series of N,4-diaryl-1,3-thiazole-2-amines were evaluated for their antiproliferative activity against human gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. nih.gov One of the most potent analogues, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC₅₀ values ranging from 0.36 to 0.86 µM across the three cell lines. nih.gov

Other studies have focused on thiazole-pyrazoline hybrids. A novel series of these compounds showed promising activity against the MCF-7 (breast) and HCT-116 (colon) cancer cell lines. researchgate.net One derivative, in particular, displayed potent activity against HCT-116 cells with an IC₅₀ value of 3.07 µM. researchgate.net Further modifications to the thiazolyl-pyrazoline scaffold yielded compounds with even greater potency against the MCF-7 cell line, with IC₅₀ values as low as 0.005 µM. nih.gov

The tables below summarize the cytotoxic activity (IC₅₀ values) of various analogues of this compound against several human cancer cell lines.

Table 1: Cytotoxicity of Thiazole Analogues Against Various Cancer Cell Lines

| Compound Class | Cell Line | Compound | IC₅₀ (µM) | Source |

| N,4-diaryl-1,3-thiazole-2-amine | A549 (Lung) | 10s | 0.86 | nih.gov |

| Thiazolyl-pyrazoline | HCT-116 (Colon) | 4b | 3.07 | researchgate.net |

| Thiazolyl-pyrazoline | MCF-7 (Breast) | 10a | 0.005 | nih.gov |

| Thiazolyl-pyrazoline | MCF-7 (Breast) | 6a | 0.024 | nih.gov |

| Pyrrolidinedione-Thiazolidinone | MCF-7 (Breast) | Les-6287 | 1.43 (48h) | nih.gov |

| Pyrrolidinedione-Thiazolidinone | MDA-MB-231 (Breast) | Les-6287 | 1.37 (48h) | nih.gov |

| 1,3,4-Thiadiazole Derivative | HepG2 (Liver) | 18a-h | 2.03-37.56 | mdpi.com |

| 1,3,4-Thiadiazole Derivative | HCT-116 (Colon) | 18a-h | 2.03-37.56 | mdpi.com |

Inhibition of Cancer Cell Proliferation

The cytotoxic effects of these thiazole derivatives are a direct result of their ability to inhibit cancer cell proliferation. The antiproliferative activity of a range of 2-aminothiazole derivatives has been confirmed through standard assays like the MTT assay. nih.gov Studies have shown that these compounds can arrest the cell cycle, preventing cancer cells from dividing and leading to cell death. For instance, certain thiazole derivatives were found to induce cell cycle arrest at the G1/S or G1 phases in MCF-7 breast cancer cells. nih.gov Another study on novel 2-(2-hydrazinyl)-1,3-thiazole derivatives showed that this class of compounds can induce cell cycle arrest at the G1 stage. mdpi.com This inhibition of proliferation is a key mechanism behind their observed anticancer effects.

To understand the basis of their anticancer activity, researchers have investigated the molecular targets of these thiazole compounds. A primary mechanism that has emerged is the inhibition of critical enzymes involved in cancer cell signaling pathways.

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are tyrosine kinases that play a crucial role in cell growth, proliferation, and survival. scienceopen.com Their overexpression or mutation is common in various cancers, including breast and lung cancer, making them important therapeutic targets. scienceopen.commdpi.com

Several studies have identified thiazole-containing compounds as potent dual inhibitors of EGFR and HER-2. nih.govnih.govmdpi.com A series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and tested for their kinase inhibition activity. Two compounds, 39 and 43, emerged as highly potent dual EGFR/HER-2 inhibitors. Compound 43 showed IC₅₀ values of 0.122 µM against EGFR and 0.078 µM against HER-2. nih.gov

Similarly, thiazolyl-pyrazoline hybrids have been developed as dual EGFR/HER-2 inhibitors. researchgate.netnih.gov One study reported a derivative with IC₅₀ values of 0.06 µM for EGFR and 0.08 µM for HER-2. researchgate.net Another optimized series yielded a compound with exceptional potency, showing an IC₅₀ of 0.005 µM against EGFR and 0.022 µM against HER-2, comparable to the approved drug Lapatinib. nih.gov Molecular modeling studies support these findings, indicating that the thiazole-based scaffolds can fit effectively into the ATP-binding sites of these kinases, thus blocking their function. nih.govnih.gov

Table 2: EGFR and HER-2 Kinase Inhibitory Activity of Thiazole Analogues

| Compound Class | Target Enzyme | Compound | IC₅₀ (µM) | Source |

| Imidazo[2,1-b]thiazole | EGFR | 39 | 0.153 | nih.gov |

| Imidazo[2,1-b]thiazole | HER-2 | 39 | 0.108 | nih.gov |

| Imidazo[2,1-b]thiazole | EGFR | 43 | 0.122 | nih.gov |

| Imidazo[2,1-b]thiazole | HER-2 | 43 | 0.078 | nih.gov |

| Thiazolyl-pyrazoline | EGFR | 10a | 0.005 | nih.gov |

| Thiazolyl-pyrazoline | HER-2 | 10a | 0.022 | nih.gov |

| Thiazolyl-pyrazoline | EGFR | 4b | 0.06 | researchgate.net |

| Thiazolyl-pyrazoline | HER-2 | 4b | 0.08 | researchgate.net |

Molecular Mechanisms of Anticancer Action

Tubulin Polymerization Inhibition

The 1,3-thiazol-2-amine scaffold is a key feature in a class of compounds investigated for their potential as tubulin polymerization inhibitors, a mechanism central to the action of many anticancer agents. These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and subsequent cell death.

One study focused on a series of N,4-diaryl-1,3-thiazole-2-amines, which are analogues of this compound. nih.gov These compounds were designed as colchicine (B1669291) binding site inhibitors (CBSIs). nih.gov The most potent compound identified in this series was N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. nih.govnih.gov This compound demonstrated significant inhibitory effects on tubulin polymerization, similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov Molecular docking studies further supported that this analogue could effectively bind to the colchicine binding site of tubulin. nih.govnih.gov The antiproliferative activity of these compounds was evaluated against several human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells. nih.govmdpi.com

Another area of research involves the synthesis of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety, which is a common structural feature in many tubulin polymerization inhibitors. researchgate.net These compounds were assessed for their cytotoxic activity against a panel of human cancer cell lines, including HepG2 (human hepatocellular carcinoma), MCF-7 (human breast adenocarcinoma), HCT-116 (human colorectal carcinoma), and HeLa (human epithelioid cervix carcinoma), with combretastatin A-4 used as a reference. researchgate.net The findings from these studies underscore the potential of the 2-aminothiazole core structure as a template for the development of novel anticancer agents that target tubulin polymerization.

| Compound | Target Cancer Cell Lines | Observed Effect | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901, A549, HT-1080 | Potent tubulin polymerization inhibition, disruption of microtubule dynamics. | nih.govnih.gov |

| 2,4-disubstituted thiazole derivatives with 4-(3,4,5-trimethoxyphenyl) moiety | HepG2, MCF-7, HCT-116, HeLa | Evaluated for cytotoxic activity as tubulin polymerization inhibitors. | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

The 1,3-thiazole nucleus is a prominent feature in various compounds that have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This pro-apoptotic activity is often a consequence of the cellular stresses induced by anticancer agents, including those that disrupt the microtubule network.

Research into phthalimide (B116566) derivatives incorporating a 1,3-thiazole moiety has demonstrated significant cytotoxic and pro-apoptotic effects. nih.gov One of the most potent compounds in a studied series exhibited strong cytotoxic activity against MCF-7 breast cancer cells. nih.gov Further investigations into the mechanism of action revealed that the cytotoxicity of these compounds is linked to the induction of apoptosis, as evidenced by DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov These findings suggest that such thiazole-containing compounds can trigger the intrinsic pathway of apoptosis. nih.gov

Similarly, other studies have shown that compounds which inhibit tubulin polymerization can lead to the induction of apoptosis. For instance, certain 1,2,4-triazole (B32235) derivatives that inhibit tubulin assembly also cause apoptosis in A549 lung cancer cells through the activation of caspase-3. mdpi.com While not direct analogues of this compound, these findings highlight a common mechanistic pathway for structurally related heterocyclic compounds.

| Compound Series | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 1,3-Thiazole incorporated phthalimide derivatives | MCF-7, MDA-MB-468, PC-12 | Induction of apoptosis via the intrinsic pathway, confirmed by DNA fragmentation and caspase-3 activation. | nih.gov |

| 1,2,4-Triazole derivatives (tubulin inhibitors) | A549 (lung cancer) | Induction of apoptosis through caspase-3 activation. | mdpi.com |

Cell Cycle Modulation

A key consequence of tubulin polymerization inhibition is the disruption of the mitotic spindle, which in turn leads to cell cycle arrest, typically at the G2/M phase. This is a well-established mechanism for many anticancer drugs that target microtubules.

Studies on N,4-diaryl-1,3-thiazole-2-amine analogues have confirmed this mode of action. nih.govnih.gov The most active compound in one series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was found to effectively induce cell cycle arrest at the G2/M phase in SGC-7901 gastric cancer cells. nih.govnih.gov This effect was observed to be dependent on both the concentration of the compound and the duration of exposure. nih.govnih.gov

This ability to modulate the cell cycle is not unique to this specific series of thiazole derivatives. Other classes of tubulin inhibitors, such as certain 1,2,4-triazole derivatives, have also been shown to cause cell cycle arrest in the G2/M phase in A549 lung cancer cells. mdpi.com These findings collectively indicate that the 2-aminothiazole scaffold can be effectively utilized in the design of compounds that interfere with the cell cycle progression of cancer cells.

| Compound | Cancer Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | Arrest at G2/M phase in a concentration- and time-dependent manner. | nih.govnih.gov |

| 1,2,4-Triazole derivatives (tubulin inhibitors) | A549 | Arrest of cells in the G2/M phase. | mdpi.com |

Anti-inflammatory Activity Studies

The thiazole ring is a core component of various compounds that have been investigated for their anti-inflammatory properties. These studies often focus on the inhibition of key enzymes and the modulation of inflammatory mediators involved in the inflammatory cascade.

Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they are responsible for the conversion of arachidonic acid into prostaglandins (B1171923). frontiersin.org There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. frontiersin.org Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. frontiersin.org

Several studies have explored thiazole derivatives as potential COX inhibitors. For instance, two novel thiazole derivatives, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, were evaluated for their anti-inflammatory effects in a lipopolysaccharide (LPS)-stimulated RAW 264.7 cell line. nih.gov Both compounds were found to significantly block the production of prostaglandins without affecting COX-2 protein levels, suggesting a direct inhibitory effect on COX-2 activity. nih.gov The reduction in prostaglandin (B15479496) E2 (PGE2) production was comparable to that achieved with the selective COX-2 inhibitor NS 398. nih.gov

Further research on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has also demonstrated their potential as inhibitors of the COX pathway. frontiersin.org In vitro assays confirmed that these compounds could inhibit both COX-1 and COX-2 enzymes. frontiersin.org Some of these derivatives showed a preference for COX-2 inhibition, with selectivity index values indicating a higher potency against COX-2 compared to COX-1. frontiersin.org

| Compound/Derivative Series | Enzyme Target(s) | Key Findings | Reference |

|---|---|---|---|

| N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide and 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol | COX-2 | Significantly blocked prostaglandin production, with effects comparable to the selective COX-2 inhibitor NS 398. | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | COX-1 and COX-2 | Potent inhibition of both COX-1 and COX-2, with some derivatives showing selectivity for COX-2. | frontiersin.org |

Lipoxygenase (5-LOX) Enzyme Inhibition

In addition to the cyclooxygenase pathway, the lipoxygenase (LOX) pathway also plays a significant role in inflammation. The 5-lipoxygenase (5-LOX) enzyme is responsible for the synthesis of leukotrienes, which are potent inflammatory mediators involved in conditions such as asthma and rheumatoid arthritis. nih.gov

Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have been synthesized and evaluated as direct inhibitors of 5-LOX. nih.govnih.gov Structure-activity relationship studies revealed that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was a particularly potent 5-LOX inhibitor. nih.govnih.gov

The anti-inflammatory potential of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives has also been linked to their ability to inhibit the 5-LOX enzyme. frontiersin.org In vitro assays demonstrated that these compounds are effective inhibitors of the 5-LOX pathway, further supporting the role of the thiazole scaffold in the development of dual COX/LOX inhibitors. frontiersin.org

| Compound/Derivative Series | Key Findings | Reference |

|---|---|---|

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | Demonstrated direct inhibition of 5-LOX. N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was identified as a potent inhibitor. | nih.govnih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives | Proven to be potential inhibitors of the 5-LOX pathway in in vitro assays. | frontiersin.org |

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Release, TNF-α, IL-1)

The anti-inflammatory activity of thiazole derivatives also extends to the modulation of various pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (such as IL-1).

Nitric Oxide (NO): Nitric oxide synthase (NOS) enzymes produce nitric oxide, which plays a complex role in inflammation. While it has some protective functions, excessive production by inducible NOS (iNOS) can contribute to inflammatory damage. Some 2-aminothiazole-based compounds have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS), an isoform of NOS. nih.gov

TNF-α and Interleukins: TNF-α is a critical cytokine that mediates inflammatory responses. nih.gov Thiazole-containing compounds have shown the potential to down-regulate the signaling of key inflammatory players, including TNF-α and IL-6. This modulation of cytokine activity underscores the broad-spectrum anti-inflammatory potential of the thiazole scaffold.

| Mediator | Observed Effect of Thiazole Analogues | Reference |

|---|---|---|

| Nitric Oxide (NO) | Some 2-aminothiazole derivatives have been investigated as inhibitors of neuronal nitric oxide synthase (nNOS). | nih.gov |

| TNF-α | Thiazole compounds have shown potential in down-regulating TNF-α signaling. | researchgate.net |

| IL-6 | The therapeutic potential of thiazole derivatives includes the downregulation of IL-6 signaling. | researchgate.net |

Cellular Pathway Modulation (e.g., JNK and p38 phosphorylation)

The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 pathways, are critical signaling cascades that respond to extracellular stimuli and regulate a wide range of cellular activities. nih.gov The modulation of these pathways is a key area of investigation for therapeutic agents.

While direct studies on this compound's effect on JNK and p38 phosphorylation are not extensively detailed in the available literature, research into its analogues, specifically 4-phenyl-5-pyridyl-1,3-thiazole derivatives, has identified them as potent inhibitors of p38 MAP kinase. nih.gov A novel series of these analogues demonstrated significant in vitro inhibitory activity against p38 and also suppressed the release of tumor necrosis factor-alpha (TNF-α) from stimulated human monocytic cells. nih.gov This suggests that the 4-phenyl-1,3-thiazole scaffold is a promising structure for developing agents that can modulate the p38 signaling pathway. nih.gov The p38 pathway is activated by environmental and genotoxic stresses and plays a crucial role in inflammation and other cellular responses. nih.gov

Further investigation is required to determine the specific effects of this compound on both the JNK and p38 phosphorylation pathways.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The search for new, effective, and less toxic treatments is a global health priority. The 4-phenyl-1,3-thiazol-2-amine scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs.

Studies have been conducted to evaluate the biological activity of 4-phenyl-1,3-thiazol-2-amine analogues against the promastigote forms of Leishmania amazonensis. In one such study, several synthesized compounds from this class exhibited significant anti-promastigote activity. The potency of these compounds was quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound ID | Description | IC50 against L. amazonensis promastigotes (µM) |

| Compound 3 | 4-(4-chlorophenyl)-1,3-thiazol-2-amine | 46.63 |

| Compound 4 | 4-(4-bromophenyl)-1,3-thiazol-2-amine | 53.12 |

| Compound 6 | 4-(4-nitrophenyl)-1,3-thiazol-2-amine | 20.78 |

This table presents the in vitro activity of selected 4-phenyl-1,3-thiazol-2-amine analogues against Leishmania amazonensis promastigotes.

These findings highlight that substitutions on the phenyl ring of the 4-phenyl-1,3-thiazol-2-amine structure can significantly influence its antileishmanial potency.

To understand the mechanism of action of these antileishmanial compounds, molecular modeling and target fishing studies have been performed. These computational approaches have suggested that S-methyl-5-thioadenosine phosphorylase (MTAP) is a potential macromolecular target within the parasite. MTAP is a key enzyme involved in the purine (B94841) salvage pathway, which is essential for the parasite's survival as it cannot synthesize purines de novo. By inhibiting this enzyme, the 4-phenyl-1,3-thiazol-2-amine derivatives could disrupt the parasite's metabolism, leading to its death. This identification provides a valuable direction for future drug design and optimization efforts to enhance activity and selectivity.

Antitrichomonal Activity

Trichomoniasis, caused by the protozoan parasite Trichomonas vaginalis, is a common sexually transmitted infection. The emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Thiazole derivatives have been investigated for their potential activity against this parasite.

Analogues of this compound, specifically phenylthiazolylbenzene sulfonamides, have been synthesized and evaluated for their in vitro activity against Trichomonas vaginalis. Research has shown that certain derivatives within this class exhibit potent antitrichomonal activity. In some cases, the activity of these synthesized compounds was found to be higher than that of metronidazole (B1676534), a standard drug used for treatment, which has a reported IC50 value of 0.93 µM. The presence of a nitro group in the structure of these analogues appeared to be crucial for their trichomonicidal effects.

| Compound Class | Target Organism | Key Findings |

| Phenylthiazolylbenzene sulfonamides | Trichomonas vaginalis | Four derivatives showed higher activity than metronidazole (IC50 = 0.93 µM). |

This table summarizes the findings of in vitro antitrichomonal activity for analogues of the subject compound.

Anticoagulant Activity

Research into the diverse biological activities of thiazole derivatives has also extended to their potential effects on blood coagulation. Certain synthesized thiazole derivatives have undergone primary in vitro screening to assess their inhibitory activity against key blood clotting factors, such as Factor Xa and Factor XIa. Findings from these screenings indicate that specific structural modifications on the thiazole ring system can lead to significant anticoagulant properties. For instance, a thiazole derivative featuring a 4-chlorophenyl substituent demonstrated noteworthy inhibitory activity towards these clotting factors. This suggests that the thiazole scaffold could be a valuable template for the development of new anticoagulant agents.

Factor VIIa Inhibition Studies

Factor VIIa (FVIIa) is a crucial serine protease that initiates the extrinsic pathway of the blood coagulation cascade. nih.gov Its inhibition is a key therapeutic strategy for the prevention and treatment of thrombotic disorders. nih.govnih.gov While various heterocyclic compounds have been investigated as Factor VIIa inhibitors, specific studies on the inhibitory activity of this compound against Factor VIIa are not extensively documented in publicly available research. The investigation of novel small molecules, such as thiazole derivatives, remains an active area of research for the development of new anticoagulants. nih.gov

Anthelmintic Activity

Helminth infections pose a significant global health challenge, affecting both humans and livestock. The continuous search for new anthelmintic agents is driven by the emergence of drug resistance to existing treatments. Thiazole derivatives have been recognized for their potential as anthelmintic drugs.

The in vitro anthelmintic activity of various thiazole derivatives has been demonstrated against different species of helminths. For instance, studies on related styryl and azastyryl 1,3-benzazole derivatives have shown inhibitory properties against nematodes such as Caenorhabditis elegans and Heligmosomoides polygyrus. While specific data for this compound is limited, the general activity of this class of compounds is promising. The evaluation typically involves determining the time taken for paralysis and death of the worms upon exposure to the test compounds at various concentrations.

One study on novel imidazothiazole sulfides and sulfones, which share a core thiazole structure, demonstrated their dose-dependent efficacy against helminths. The time to paralysis and death of the worms was recorded, indicating the potential of the broader thiazole class in combating helminth infections. researchgate.net

Table 1: Representative Anthelmintic Activity of Thiazole Analogues

| Compound Classification | Test Organism | Concentration | Effect | Reference |

| Imidazothiazole Sulfides | Pheretima posthuma | Not Specified | Moderate Activity | researchgate.net |

| Imidazothiazole Sulfones | Pheretima posthuma | Not Specified | Better Activity than Sulfides | researchgate.net |

This table presents data on analogues to illustrate the potential of the thiazole scaffold.

The mechanism of action for many anthelmintic drugs involves the disruption of essential cellular processes in the parasite. One of the key molecular targets is the protein beta-tubulin. nih.gov Beta-tubulin is a subunit of microtubules, which are critical for various cellular functions, including cell division, motility, and intracellular transport. nih.gov Inhibition of beta-tubulin polymerization disrupts these vital processes, leading to the death of the parasite. nih.gov

Molecular docking studies have suggested that thiazole derivatives can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. nih.govnih.gov This interaction prevents the formation of microtubules, ultimately leading to the anthelmintic effect. The styryl moiety present in this compound is a structural feature found in other known tubulin inhibitors, suggesting a similar mechanism of action could be at play.

Other Biological Activities (e.g., Anti-HIV, Antioxidant, Analgesic, Antidiabetic)

Beyond their potential as anticoagulants and anthelmintics, this compound and its analogues have been explored for a range of other biological activities.

Anti-HIV Activity: The global fight against Human Immunodeficiency Virus (HIV) necessitates the discovery of novel antiviral agents. Thiazole derivatives have emerged as a promising class of compounds with anti-HIV potential. doi.orgnih.govresearchgate.net Various studies have reported the ability of thiazole-containing hybrids to inhibit HIV replication. For example, certain thiazole-pyrazoline hybrids have shown activity against both HIV-1 and HIV-2 strains. doi.org The mechanism of action can vary, with some compounds targeting viral enzymes like reverse transcriptase. doi.org

Antioxidant Activity: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. mdpi.comnih.gov Several studies have investigated the antioxidant properties of phenolic thiazole derivatives using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.govresearchgate.net The presence of hydroxyl groups on the aromatic rings of these compounds often contributes significantly to their antioxidant capacity. mdpi.com